molecular formula C15H13ClN6O3 B12627615 8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B12627615
M. Wt: 360.75 g/mol
InChI Key: NOXPONFXBGSNSR-UHFFFAOYSA-N
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Description

8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex heterocyclic compound that features a unique combination of imidazole, morpholine, and pyridopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include chlorinating agents, amines, and coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole moiety, for example, is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine group can enhance the compound’s solubility and bioavailability, while the pyridopyrimidine core can interact with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid apart from these similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C15H13ClN6O3

Molecular Weight

360.75 g/mol

IUPAC Name

8-chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C15H13ClN6O3/c16-9-7-10(14(23)24)18-12-11(9)19-15(22-2-1-17-8-22)20-13(12)21-3-5-25-6-4-21/h1-2,7-8H,3-6H2,(H,23,24)

InChI Key

NOXPONFXBGSNSR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2N=C(C=C3Cl)C(=O)O)N4C=CN=C4

Origin of Product

United States

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